molecular formula C15H14N4 B8339428 3-(1,2,4,5-Tetrahydro-benzo[d]azepin-3-yl)-pyrazine-2-carbonitrile

3-(1,2,4,5-Tetrahydro-benzo[d]azepin-3-yl)-pyrazine-2-carbonitrile

Cat. No. B8339428
M. Wt: 250.30 g/mol
InChI Key: RMBVIBXVIMLRAK-UHFFFAOYSA-N
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Patent
US06586422B2

Procedure details

In analogy to the procedure as described in example 12 the 2-chloro-3-cyanopyrazine (J. Chem. Soc., Perkin Trans. 1 1991, 11, 2877-81) was treated with 2,3,4,5-tetrahydro-1 H-benzo[d]azepine hydrochloride (J. Heterocycl. Chem. 1971, 8(5), 779-83) and N-ethyl-diisopropylamine in N,N-dimethylformamide at room temperature followed by 60° C. to yield the 3-(1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-pyrazine-2-carbonitrile as light yellow solid; MS: 251 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[N:6][CH:5]=[CH:4][N:3]=1.Cl.[CH2:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][NH:13][CH2:12]1.C(N(C(C)C)C(C)C)C>CN(C)C=O>[CH2:15]1[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:11][CH2:12][N:13]([C:2]2[C:7]([C:8]#[N:9])=[N:6][CH:5]=[CH:4][N:3]=2)[CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1CNCCC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by 60° C.

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCC2=C1C=CC=C2)C=2C(=NC=CN2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.